molecular formula C10H15BO2 B156140 4-Isobutylphenylboronic acid CAS No. 153624-38-5

4-Isobutylphenylboronic acid

Cat. No.: B156140
CAS No.: 153624-38-5
M. Wt: 178.04 g/mol
InChI Key: YZSPHVWALUJQNK-UHFFFAOYSA-N
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Description

4-Isobutylphenylboronic acid is an organic compound with the molecular formula C10H15BO2. It is a boronic acid derivative characterized by the presence of an isobutyl group attached to a phenyl ring, which is further bonded to a boronic acid functional group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Mechanism of Action

Target of Action

4-Isobutylphenylboronic acid is primarily used in research and development

Mode of Action

The exact mode of action of this compound is not well-documented. Boronic acids are known to interact with their targets through the formation of boronate esters, which are reversible covalent bonds. This allows them to modulate the activity of their targets in a reversible manner .

Biochemical Pathways

Boronic acids are often used in the synthesis of bioactive compounds, suggesting that they may have wide-ranging effects on various biochemical pathways .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .

Result of Action

Given its use in research and development, it’s likely that this compound has significant biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of this compound . Therefore, it’s crucial to consider these factors when studying the effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutylphenylboronic acid typically involves the reaction of 4-bromo-isobutylbenzene with magnesium turnings in the presence of iodine to form a Grignard reagent. This intermediate is then reacted with trimethylborate under an inert atmosphere at low temperatures, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable versions of the laboratory synthesis, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Isobutylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Electrophiles: Such as nitric acid or halogens for substitution reactions.

Major Products:

    Biaryl Compounds: Formed through cross-coupling reactions.

    Phenols: Resulting from oxidation reactions.

    Substituted Phenyl Derivatives: From electrophilic aromatic substitution.

Scientific Research Applications

4-Isobutylphenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Isobutylphenylboronic acid is unique due to the presence of the isobutyl group, which provides steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where specific reactivity patterns are desired.

Properties

IUPAC Name

[4-(2-methylpropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSPHVWALUJQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378481
Record name 4-Isobutylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153624-38-5
Record name 4-Isobutylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Isobutylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 0.68 g (28.15 mmol) of magnesium turnings in 50 mL of tetrahydrofuran under argon, a crystal of iodine was added and a solution of 4-bromo-isobutylbenzene (6.0 g, 28.15 mmol) in 25 mL of tetrahydrofuran was added at such a rate that a gentle reflux was maintained. The mixture was refluxed for an additional 1 hour, cooled to room temperature and added in portions over 15 min to a solution of trimethylborate (2.93 g, 28.15 mmol) in 50 mL of ether at -78° C. under argon. After 30 min at -78° C., the solution was warmed to room temperature, stirred for 90 minutes and 10% aqueous hydrochloric acid (100 mL) was added. After 10 minutes, the solution was extracted with ether (3×100 mL) and the combined ether extracts were extracted with 1M sodium hydroxide (3×100 mL). The aqueous extracts were acidified with dilute hydrochloric acid to pH 2 and extracted with ether (3×100 mL). The combined ether extracts were washed once with water (100 mL), dried and evaporated to afford 3.5 g of a white solid. Crystallization from ether/hexanes provided 2.3 g (46%) of compound A as a white solid in two crops, m.p. 134°-135° C.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
2.93 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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